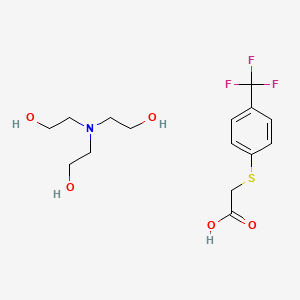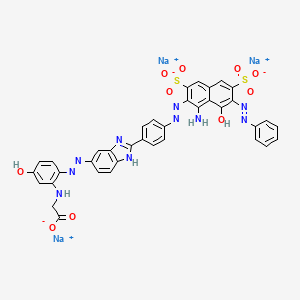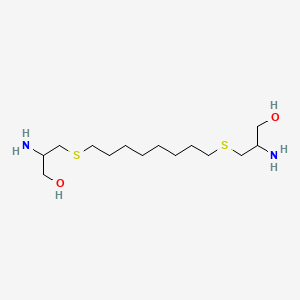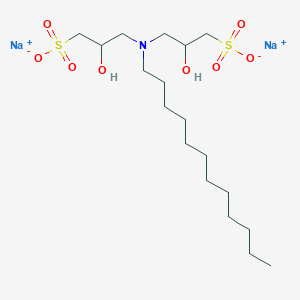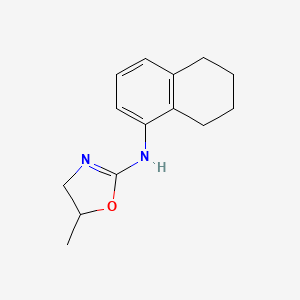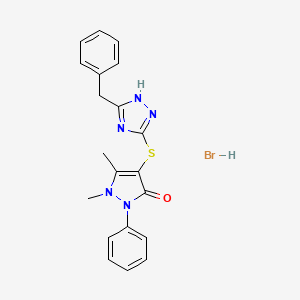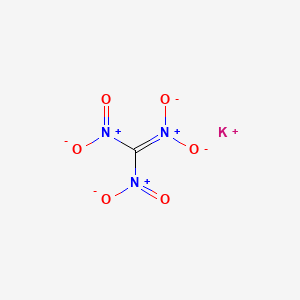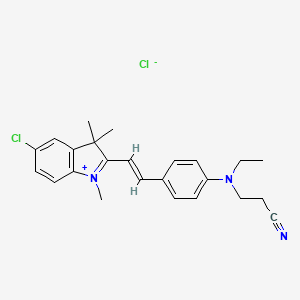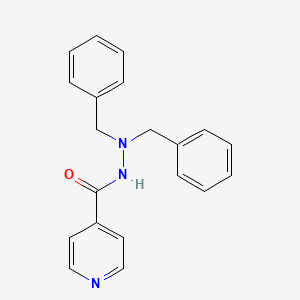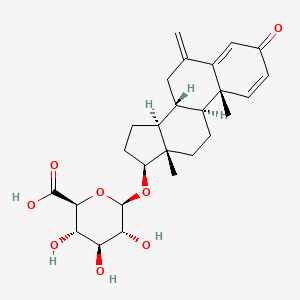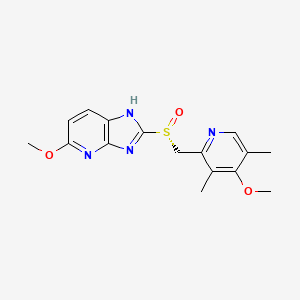
Tenatoprazole, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenatoprazole, ®- is a proton pump inhibitor that has been developed as a potential treatment for acid-related disorders such as gastroesophageal reflux disease and peptic ulcers . It is an imidazopyridine derivative, which distinguishes it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole, ®- has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenatoprazole, ®- involves multiple steps, starting from the appropriate pyridine and imidazole derivatives. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-3,5-dimethylpyridine, is reacted with methanol in the presence of a base to form 2-methoxy-3,5-dimethylpyridine.
Formation of the Imidazole Derivative: The imidazole ring is synthesized by reacting 2-mercaptoimidazole with formaldehyde and a suitable amine.
Coupling Reaction: The pyridine and imidazole derivatives are then coupled through a sulfoxidation reaction to form Tenatoprazole, ®-.
Industrial Production Methods
Industrial production of Tenatoprazole, ®- involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. The final product is typically formulated into tablets or capsules for oral administration .
Chemical Reactions Analysis
Types of Reactions
Tenatoprazole, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tenatoprazole sulfone.
Reduction: Reduction of Tenatoprazole, ®- can lead to the formation of tenatoprazole sulfide.
Substitution: Various substitution reactions can occur on the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper.
Major Products Formed
Oxidation: Tenatoprazole sulfone.
Reduction: Tenatoprazole sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
Tenatoprazole, ®- exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, Tenatoprazole, ®- effectively reduces the secretion of gastric acid, providing relief from acid-related disorders . The binding is irreversible, leading to prolonged acid suppression .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Tenatoprazole, ®- is unique due to its imidazopyridine structure, which provides a longer half-life compared to other proton pump inhibitors . This allows for more sustained acid suppression and potentially improved therapeutic outcomes . Additionally, its distinct metabolic pathway involving cytochrome P450 enzymes CYP2C19 and CYP3A4 further differentiates it from other proton pump inhibitors .
Properties
CAS No. |
705969-00-2 |
|---|---|
Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |
InChI Key |
ZBFDAUIVDSSISP-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


